molecular formula C22H30N6 B343353 6-AMINO-1',2-DIPROPYL-2,3,7,8A-TETRAHYDRO-1H-SPIRO[ISOQUINOLINE-8,4'-PIPERIDINE]-5,7,7-TRICARBONITRILE

6-AMINO-1',2-DIPROPYL-2,3,7,8A-TETRAHYDRO-1H-SPIRO[ISOQUINOLINE-8,4'-PIPERIDINE]-5,7,7-TRICARBONITRILE

Katalognummer: B343353
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: CPUBVRGONPOJJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-amino-1’,2-dipropyl-1,2,3,8a-tetrahydro-7H-spiro[isoquinoline-8,4’-piperidine]-5,7,7-tricarbonitrile is a complex organic compound with a unique spiro structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1’,2-dipropyl-1,2,3,8a-tetrahydro-7H-spiro[isoquinoline-8,4’-piperidine]-5,7,7-tricarbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and piperidine precursors, followed by their spirocyclization under controlled conditions. Common reagents used in these reactions include strong bases and nucleophiles, which facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

6-amino-1’,2-dipropyl-1,2,3,8a-tetrahydro-7H-spiro[isoquinoline-8,4’-piperidine]-5,7,7-tricarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

6-amino-1’,2-dipropyl-1,2,3,8a-tetrahydro-7H-spiro[isoquinoline-8,4’-piperidine]-5,7,7-tricarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-amino-1’,2-dipropyl-1,2,3,8a-tetrahydro-7H-spiro[isoquinoline-8,4’-piperidine]-5,7,7-tricarbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-amino-1,3-dipropyluracil
  • 6-amino-1-methyluracil
  • 5-aminouracil

Uniqueness

Compared to similar compounds, 6-amino-1’,2-dipropyl-1,2,3,8a-tetrahydro-7H-spiro[isoquinoline-8,4’-piperidine]-5,7,7-tricarbonitrile stands out due to its spiro structure, which imparts unique chemical and biological properties. This structural feature allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C22H30N6

Molekulargewicht

378.5 g/mol

IUPAC-Name

6-amino-1//',2-dipropylspiro[3,8a-dihydro-1H-isoquinoline-8,4//'-piperidine]-5,7,7-tricarbonitrile

InChI

InChI=1S/C22H30N6/c1-3-8-27-11-6-21(7-12-27)19-14-28(9-4-2)10-5-17(19)18(13-23)20(26)22(21,15-24)16-25/h5,19H,3-4,6-12,14,26H2,1-2H3

InChI-Schlüssel

CPUBVRGONPOJJL-UHFFFAOYSA-N

SMILES

CCCN1CCC2(CC1)C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)CCC

Kanonische SMILES

CCCN1CCC2(CC1)C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)CCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.